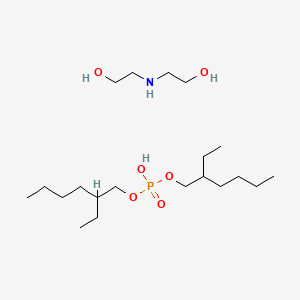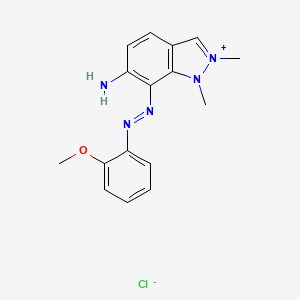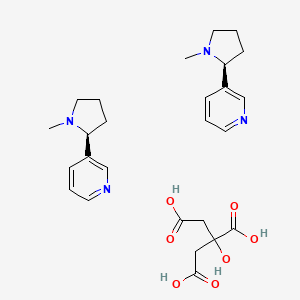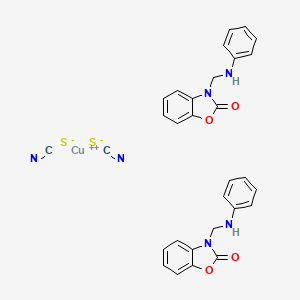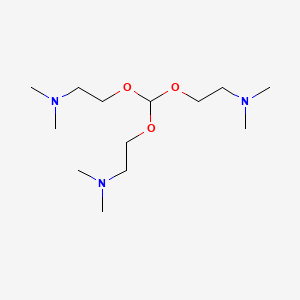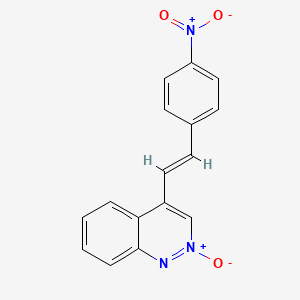
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the desired phenyl group. This is followed by a cyclization reaction to form the cinnolin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-Hydroxyphenyl)vinyl)-2lambda(5)-cinnolin-2-ol
- 4-(2-(4-Aminophenyl)vinyl)-2lambda(5)-cinnolin-2-ol
Uniqueness
4-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-2lambda(5)-cinnolin-2-ol is unique due to the presence of both hydroxyl and oxidoamino groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
5997-74-0 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
4-[(E)-2-(4-nitrophenyl)ethenyl]-2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C16H11N3O3/c20-18-11-13(15-3-1-2-4-16(15)17-18)8-5-12-6-9-14(10-7-12)19(21)22/h1-11H/b8-5+ |
Clé InChI |
LYOPOIDBBPJWAO-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C[N+](=N2)[O-])C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


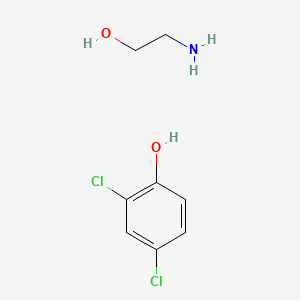

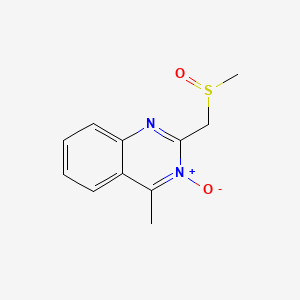

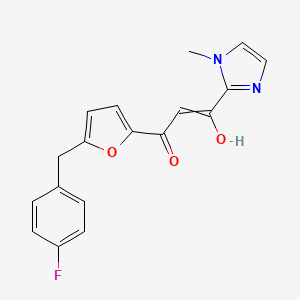
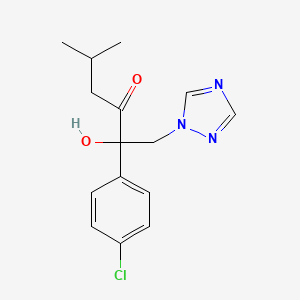
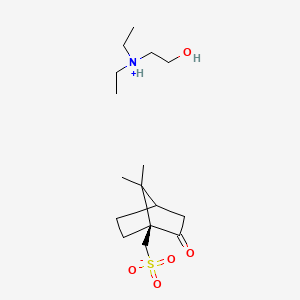
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
